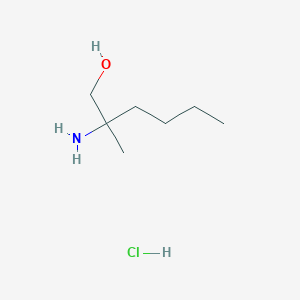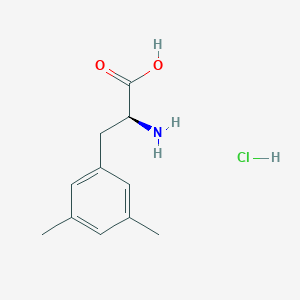
2-Amino-2-methylhexan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-2-methylhexan-1-ol hydrochloride” is an organic compound with the CAS Number: 147156-63-6 . It has a molecular weight of 167.68 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “2-Amino-2-methylhexan-1-ol hydrochloride” is1S/C7H17NO.ClH/c1-3-4-5-7 (2,8)6-9;/h9H,3-6,8H2,1-2H3;1H . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“2-Amino-2-methylhexan-1-ol hydrochloride” is a solid at room temperature . It has a molecular weight of 167.68 . The compound should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique
Hydrodenitrogenation Studies
In hydrodenitrogenation (HDN) studies, the behavior of similar compounds, such as 2-methylpyridine and its intermediate products, including various aminohexanes, has been explored. These studies focus on understanding the hydrogenation of pyridine rings, ring opening, and nitrogen removal processes. Although not directly about "2-Amino-2-methylhexan-1-ol hydrochloride," these investigations provide insights into the chemical reactions and mechanisms involving amino compounds in catalysis and hydrodenitrogenation applications (Egorova et al., 2002).
Oligonucleotide Synthesis
Research into the synthesis of oligodeoxyribonucleotides using the 2-(N-formyl-N-methyl)aminoethyl group as a protecting group highlights the utility of aminoethyl groups in the field of therapeutic oligonucleotide production. This area involves protecting groups that can be cleaved under specific conditions, indicating the relevance of amino compounds in synthetic chemistry and drug development processes (Grajkowski et al., 2001).
Hydroamination Catalysis
The kinetic study of homogeneous and heterogeneous catalysts for the hydroamination of alkenes provides a comparative analysis of catalytic efficiencies and mechanisms. These studies underscore the importance of amino compounds in catalysis, particularly in reactions involving the direct addition of amine groups to multiple bonds, a fundamental process in organic synthesis (Müller et al., 2003).
Drug Synthesis and Development
Investigations into the synthesis of chiral primary amines via copper-catalyzed hydroamination showcase the application of amino compounds in the development of pharmaceuticals. This research is pivotal for the synthesis of antiretroviral drugs and other pharmaceutical agents, demonstrating the role of amino compounds in medicinal chemistry (Guo et al., 2018).
Amino Acid Derivatives and Peptide Synthesis
The synthesis of amino acid methyl esters highlights the use of amino compounds in creating derivatives for peptide synthesis. This method is compatible with various amino acids, indicating the versatility of amino compounds in synthesizing bioactive molecules and in the study of proteins and peptides (Li & Sha, 2008).
Material Science and Corrosion Inhibition
Research into corrosion inhibition properties of certain amino compounds reveals their potential in protecting metals from corrosion. These studies not only contribute to understanding the molecular mechanisms of corrosion inhibition but also highlight the practical applications of amino compounds in material science and engineering (John et al., 2017).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-amino-2-methylhexan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO.ClH/c1-3-4-5-7(2,8)6-9;/h9H,3-6,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNSNLXHQFECHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-methylhexan-1-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-chloro-5-nitrobenzoate](/img/structure/B2879636.png)

![Methyl 4-(2-chlorophenyl)-5-cyano-2-hydroxy-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2879638.png)
![3-{6-Methylimidazo[1,2-a]pyridin-2-yl}aniline](/img/structure/B2879640.png)


![2-(4-methoxyphenyl)-7-sulfanyl-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one](/img/structure/B2879644.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(tert-butyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2879651.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2879652.png)


